Phycoerythrobilin

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

The biosynthesis of phycoerythrobilin begins with the cleavage of heme by heme oxygenases, yielding biliverdin IXα. This precursor undergoes two critical reductions catalyzed by ferredoxin-dependent bilin reductases (FDBRs). The first reaction involves the reduction of the 15,16-double bond of biliverdin IXα to form 15,16-dihydrobiliverdin, facilitated by the enzyme 15,16-dihydrobiliverdin:ferredoxin oxidoreductase (PebA). Subsequently, the A-ring structure of 15,16-dihydrobiliverdin is reduced by another FDBR, phycoerythrobilin:ferredoxin oxidoreductase (PebB), resulting in the formation of phycoerythrobilin .

This biosynthetic pathway is distinct from that of phycocyanobilin, which requires a four-electron reduction mediated by a different FDBR. The specificity and activity of these enzymes have been studied extensively, revealing insights into their metabolic roles and interactions with various natural bilins .

The synthesis of phycoerythrobilin can be achieved through both natural biosynthetic pathways and recombinant DNA technology. In natural systems, it is synthesized via enzymatic reactions involving heme degradation and subsequent reductions as described earlier.

In laboratory settings, phycoerythrobilin can be produced using genetically engineered strains of Escherichia coli that express the necessary FDBRs. This approach allows for controlled production and purification of phycoerythrobilin for research and industrial applications .

Phycoerythrobilin has several notable applications:

- Biotechnology: It is used in biotechnological applications due to its ability to capture light energy efficiently.

- Fluorescent Probes: Its unique fluorescent properties make it suitable for use as a fluorescent probe in various biochemical assays.

- Food Industry: Phycoerythrobilin is explored as a natural colorant in food products due to its vibrant red color.

- Photobiology Research: It serves as a model compound for studying light-harvesting mechanisms in photosynthetic organisms .

Studies on phycoerythrobilin interactions focus on its binding properties with phycobiliproteins like phycoerythrin and phycocyanin. These interactions are crucial for understanding how energy transfer occurs within photosynthetic complexes. Research has shown that phycoerythrobilin can form stable complexes with these proteins through covalent thioether linkages, enhancing their stability and functionality .

Moreover, investigations into enzyme-bilin complexes have revealed distinct spectroscopic characteristics that provide insights into their binding affinities and kinetic properties .

Phycoerythrobilin shares structural similarities with several other bilins and phycobilins. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Function/Role | Unique Features |

|---|---|---|---|

| Phycocyanobilin | Linear tetrapyrrole | Light-harvesting pigment | Absorbs light primarily in the orange range |

| Biliverdin | Linear tetrapyrrole | Precursor to various bilins | Acts as an intermediate in heme degradation |

| Phycourobilin | Linear tetrapyrrole | Light-harvesting pigment | Less common; found in specific cyanobacteria |

| Allophycocyanin | Phycobiliprotein | Energy transfer in photosynthesis | Forms part of larger phycobilisome structures |

Phycoerythrobilin is unique due to its specific absorption properties and its role as an energy acceptor within phycoerythrin, which distinguishes it from other similar compounds that may serve different roles or have different absorption characteristics .

The discovery and characterization of phycoerythrobilin emerged from pioneering research conducted in the mid-20th century as scientists sought to understand the diverse pigment systems employed by photosynthetic organisms. Early investigations in the 1960s revealed the presence of unusual phycobiliproteins in marine cyanobacteria, with researchers identifying unique spectral properties that distinguished these compounds from the more familiar chlorophyll-based systems. The systematic study of phycoerythrin from marine Synechococcus strains demonstrated absorption maxima at approximately 492 and 543 nanometers, indicating the presence of distinct chromophore groups that would later be identified as phycourobilin and phycoerythrobilin prosthetic groups.

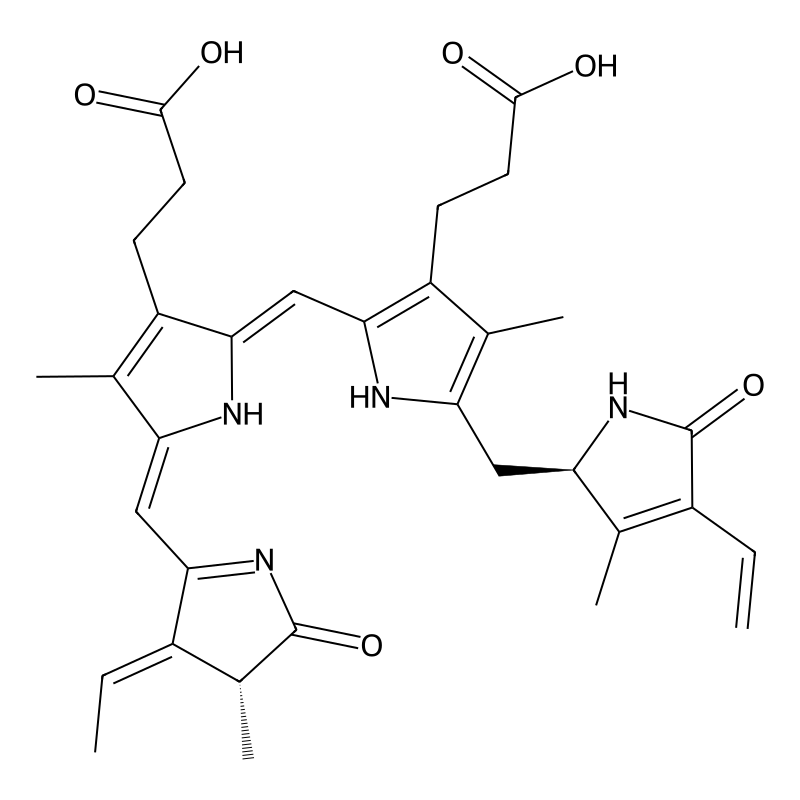

The structural elucidation of phycoerythrobilin progressed through detailed spectroscopic and chemical analyses throughout the 1960s and 1970s. Scientists recognized that this compound belonged to the broader family of linear tetrapyrroles, distinguishing it from the cyclic tetrapyrrole structure of chlorophyll. The determination of phycoerythrobilin's molecular structure revealed its composition as a linear tetrapyrrole with the molecular formula C33H38N4O6 and a molecular weight of 586.7 grams per mole. These early structural studies established the foundation for understanding how phycoerythrobilin functions as a chromophore when covalently bound to phycobiliprotein aposubunits through thioether bonds.

Research in the 1980s and 1990s further advanced the understanding of phycoerythrobilin's role in different organisms. Comparative studies of phycoerythrins from various species revealed significant variations in the relative proportions of phycoerythrobilin and phycourobilin chromophores. For instance, analysis of Callithamnion byssoides phycoerythrin showed it carried 27.6 phycoerythrobilin groups compared to 7.3 phycourobilin groups per native molecule, while Callithamnion roseum phycoerythrin contained 24.1 phycoerythrobilin and 10.9 phycourobilin groups. These discoveries highlighted the remarkable diversity in chromophore composition and suggested sophisticated regulatory mechanisms governing phycoerythrobilin incorporation.

Significance in Photosynthetic Organisms

Phycoerythrobilin serves as a cornerstone component in the light-harvesting apparatus of numerous photosynthetic organisms, particularly those inhabiting aquatic environments where light quality varies significantly with depth and water conditions. In cyanobacteria, red algae, and cryptomonads, phycoerythrobilin functions within large antenna complexes called phycobilisomes, where it captures light energy and transfers it to the chlorophyll-based photosynthetic reaction centers. The compound's spectral properties, with absorption characteristics optimized for specific wavelengths of light, enable organisms to efficiently harvest available photons in their particular environmental niches.

The distribution of phycoerythrobilin-containing organisms reveals its critical importance in marine ecosystems. Recent research has demonstrated that cluster 5 phycoerythrobilin-containing Synechococcus strains, previously thought to be strictly marine organisms, can actually thrive in low-salinity waters of estuarine environments. Studies in the Pearl River estuary revealed these organisms' abundance in waters with salinity levels below 15 parts per thousand, indicating remarkable adaptability facilitated by specialized molecular mechanisms. This discovery expanded the understanding of phycoerythrobilin-containing organisms' ecological range and highlighted their evolutionary flexibility.

The functional significance of phycoerythrobilin extends beyond simple light absorption to encompass sophisticated energy transfer mechanisms. Within phycobiliprotein complexes, phycoerythrobilin serves as the terminal acceptor of energy, receiving excitation energy from other chromophores and efficiently transferring it toward the photosynthetic reaction centers. This energy transfer process occurs with remarkable efficiency, enabling organisms to maximize their photosynthetic capacity even under low-light conditions. The compound's fluorescence properties, with quantum yields reaching 0.5 in certain configurations, demonstrate its effectiveness as a light-harvesting chromophore.

Marine Synechococcus species have evolved particularly sophisticated phycoerythrobilin-based systems to optimize their photosynthetic performance in oceanic environments. These organisms display wide pigment diversity primarily resulting from differences in the ratio of phycoerythrobilin to phycourobilin chromophores bound to their phycoerythrin proteins. Such diversity enables fine-tuning of light absorption properties to match the specific spectral characteristics of available light at different ocean depths, where blue light penetrates more deeply than other wavelengths.

General Overview of Research Development

Biosynthetic pathway elucidation emerged as a major research focus in the 1990s and 2000s, revealing the complex enzymatic machinery responsible for phycoerythrobilin production. Scientists discovered that phycoerythrobilin biosynthesis requires two sequential two-electron reductions, each catalyzed by specific ferredoxin-dependent bilin reductases. The first reaction involves the reduction of the 15,16-double bond of biliverdin IX-alpha by 15,16-dihydrobiliverdin:ferredoxin oxidoreductase, followed by reduction of the A-ring 2,3,3(1),3(2)-diene structure by phycoerythrobilin:ferredoxin oxidoreductase to yield the final product. This research revealed the sophisticated enzymatic control mechanisms governing phycoerythrobilin synthesis and highlighted the evolutionary relationships between different bilin reductase families.

Recent advances in molecular biology and genomics have revolutionized phycoerythrobilin research, enabling scientists to investigate evolutionary origins and develop novel biotechnological applications. Phylogenetic analyses have revealed that the enzymes responsible for phycoerythrobilin biosynthesis evolved from pre-existing proteins found in nonphotosynthetic bacteria, suggesting that these biosynthetic capabilities were acquired by cyanobacteria through horizontal gene transfer events. These findings have profound implications for understanding the evolution of oxygenic photosynthesis and the assembly of modern phycobilisome complexes.

Contemporary research has also focused on the post-translational modifications involved in phycoerythrobilin attachment to phycobiliprotein aposubunits. Scientists have identified specific lyase and lyase-isomerase enzymes responsible for catalyzing the covalent attachment of phycoerythrobilin to conserved cysteine residues on phycobiliprotein subunits. The discovery of enzymes such as RpcG, which catalyzes both the binding of phycoerythrobilin and its isomerization to phycourobilin, has revealed the sophisticated post-translational machinery involved in phycobiliprotein assembly.

| Research Period | Major Discoveries | Key Techniques | Significance |

|---|---|---|---|

| 1960s-1970s | Structural characterization, spectral properties | Spectroscopy, chromatography | Foundation of understanding |

| 1980s-1990s | Biosynthetic pathways, enzyme identification | Protein purification, biochemical assays | Mechanistic insights |

| 2000s-2010s | Evolutionary origins, gene regulation | Genomics, phylogenetic analysis | Evolutionary context |

| 2010s-Present | Biotechnological applications, synthetic biology | Recombinant expression, protein engineering | Applied research |

The development of recombinant expression systems has opened new avenues for phycoerythrobilin research and applications. Scientists have successfully expressed functional phycobiliprotein subunits in Escherichia coli and demonstrated that these recombinant proteins can incorporate phycoerythrobilin chromophores to form fluorescent complexes. These advances have enabled detailed studies of chromophore attachment mechanisms and have potential applications in biotechnology, including the development of novel fluorescent probes for biological research and diagnostic applications.

Current research directions continue to expand our understanding of phycoerythrobilin's role in photosynthetic adaptation and evolution. Studies of euryhaline Synechococcus strains have revealed the molecular mechanisms enabling these organisms to adapt to varying salinity conditions while maintaining their phycoerythrobilin-based light-harvesting systems. Such research contributes to broader understanding of microbial adaptation strategies and has implications for predicting how marine photosynthetic organisms might respond to changing environmental conditions associated with climate change.

Biosynthetic Pathway Overview

The biosynthesis of phycoerythrobilin represents a complex, highly regulated metabolic pathway that converts heme into a specialized light-harvesting chromophore essential for photosynthetic organisms [1] [2]. This biosynthetic route begins with the enzymatic cleavage of heme by heme oxygenases, proceeds through a series of stereospecific reductions catalyzed by ferredoxin-dependent bilin reductases, and culminates in the formation of the pink-colored tetrapyrrole phycoerythrobilin [1] [3].

The pathway exhibits remarkable conservation across diverse organisms, including cyanobacteria, red algae, cryptomonads, and their associated marine viruses [1] [4]. However, significant mechanistic variations exist, particularly between the two-enzyme system found in cyanobacteria and the single-enzyme systems encoded by marine phages [5] [6]. The entire biosynthetic process requires precise coordination of electron transfer, substrate channeling, and regulatory mechanisms to ensure efficient production of this critical photosynthetic pigment [3] [7].

Heme Oxygenase-Mediated Biliverdin IX-alpha Formation

The initial step in phycoerythrobilin biosynthesis involves the oxidative cleavage of heme by heme oxygenase enzymes, which catalyze the conversion of heme to biliverdin IX-alpha, carbon monoxide, and ferrous iron [8] [9] [10]. This reaction proceeds through a complex mechanism involving multiple oxidation states of the heme iron and requires molecular oxygen and reducing equivalents from cytochrome P450 reductase or similar electron donors [11] [12].

Heme oxygenase catalyzes the breakdown of heme at the alpha-meso position through a series of intermediates [9]. The reaction begins with oxygen binding to the ferric iron center, followed by heterolytic cleavage of the oxygen-oxygen bond and nucleophilic attack by the activated oxygen species on the porphyrin ring [9]. This process yields biliverdin IX-alpha as the predominant isomer, which serves as the universal precursor for all phycobilin biosynthesis pathways [13] [14].

The heme oxygenase reaction is particularly significant in photosynthetic organisms, where it serves not merely as a catabolic process but as an anabolic pathway generating essential building blocks for light-harvesting complexes [9] [14]. In cyanobacteria and related organisms, specialized heme oxygenases have evolved to support the substantial biliverdin requirements for phycobiliprotein biosynthesis [9].

Ferredoxin-Dependent Bilin Reductases (FDBRs)

15,16-Dihydrobiliverdin:Ferredoxin Oxidoreductase (PebA)

The enzyme 15,16-dihydrobiliverdin:ferredoxin oxidoreductase, designated PebA (EC 1.3.7.2), catalyzes the first committed step in cyanobacterial phycoerythrobilin biosynthesis through the stereospecific two-electron reduction of biliverdin IX-alpha at the C15-C16 methine bridge [1] [15] [16]. This reduction represents a critical branch point in phycobilin metabolism, distinguishing phycoerythrobilin biosynthesis from other phycobilin pathways [1] [2].

PebA exhibits high substrate specificity for biliverdin IX-alpha and demonstrates strict regioselectivity for the 15,16-double bond reduction [1] [15]. The enzyme adopts the characteristic alpha/beta/alpha sandwich fold common to all ferredoxin-dependent bilin reductases, with the substrate-binding pocket located between the central beta-sheet and carboxy-terminal alpha-helices [16] [17]. Crystallographic studies reveal that biliverdin IX-alpha binds in either a planar porphyrin-like conformation or a helical conformation, coordinated by conserved aspartate residues from the beta-sheet region [16] [17].

The catalytic mechanism involves initial protonation of the substrate by a highly conserved aspartate residue, followed by electron transfer from reduced ferredoxin to generate a substrate radical intermediate [15] [16]. Subsequent proton-coupled electron transfer completes the two-electron reduction, yielding 15,16-dihydrobiliverdin as the product [15] [16]. The enzyme demonstrates remarkable efficiency in converting biliverdin IX-alpha to the unstable intermediate, which must be rapidly transferred to the subsequent enzyme to prevent degradation [3] [18].

Phycoerythrobilin:Ferredoxin Oxidoreductase (PebB)

Phycoerythrobilin:ferredoxin oxidoreductase (PebB, EC 1.3.7.3) catalyzes the terminal reduction step in cyanobacterial phycoerythrobilin biosynthesis, converting 15,16-dihydrobiliverdin to phycoerythrobilin through stereospecific reduction of the A-ring 2,3,3(1),3(2)-diene system [1] [15] [19]. Unlike other ferredoxin-dependent bilin reductases, PebB cannot utilize biliverdin IX-alpha as a substrate and specifically requires the semi-reduced intermediate produced by PebA [15] [19].

The crystal structure of PebB from the cryptophyte Guillardia theta reveals the typical alpha/beta/alpha sandwich architecture, but with a unique substrate-binding mode where 15,16-dihydrobiliverdin adopts a flipped orientation within the active site [19] [20]. This unexpected binding geometry positions the A-ring of the tetrapyrrole for optimal reduction while maintaining appropriate distances for electron transfer from ferredoxin [19].

PebB employs a two-aspartate mechanism for catalysis, with Asp-99 serving as the primary proton donor for substrate activation and Asp-219 specifically involved in the A-ring reduction [15] [19]. The conserved arginine residue Arg-215 plays critical roles in substrate specificity, binding orientation, and active site integrity [19]. The enzyme demonstrates significantly higher binding affinity for 15,16-dihydrobiliverdin compared to PebA, facilitating efficient substrate channeling and preventing loss of the unstable intermediate [3] [18].

Phycoerythrobilin Synthase (PebS) in Marine Viruses

Marine cyanophages have evolved a remarkable alternative strategy for phycoerythrobilin biosynthesis through the expression of phycoerythrobilin synthase (PebS, EC 1.3.7.6), a single enzyme that combines the activities of both PebA and PebB [5] [21] [6]. PebS was first discovered in the cyanophage P-SSM2 that infects oceanic Prochlorococcus species and represents a unique example of metabolic gene transfer and optimization in marine viral systems [22] [6] [23].

PebS catalyzes a formal four-electron reduction of biliverdin IX-alpha to phycoerythrobilin via the bound intermediate 15,16-dihydrobiliverdin [5] [24] [25]. The enzyme exhibits similar overall architecture to other ferredoxin-dependent bilin reductases but incorporates distinct structural features that enable the sequential two-electron reductions within a single active site [24] [25]. Crystal structures reveal high flexibility in the substrate-binding pocket, allowing accommodation of both the initial substrate and the intermediate product [24].

The catalytic mechanism of PebS involves two conserved aspartate residues at positions 105 and 206 that are critical for stereospecific substrate protonation and conversion [25] [26]. Asp-105 functions in both reduction steps, while Asp-206 is specifically involved in the A-ring reduction [25] [26]. The enzyme operates through a substrate radical mechanism, with each reduction step proceeding via radical intermediates that can be detected by electron paramagnetic resonance spectroscopy [25] [26].

PebS provides significant evolutionary advantages for marine viruses by consolidating two enzymatic activities into a single gene product, reducing the genetic burden while maintaining full biosynthetic capability [21] [22]. This streamlined approach may be particularly advantageous in the resource-limited marine environment where genomic efficiency is crucial for viral fitness [21] [27].

Proximity Channeling Mechanisms

The biosynthesis of phycoerythrobilin in cyanobacteria employs sophisticated proximity channeling mechanisms to ensure efficient transfer of the unstable intermediate 15,16-dihydrobiliverdin between PebA and PebB [3] [18] [7]. This metabolic channeling process prevents the loss of the labile intermediate while accelerating overall pathway flux and maintaining high product fidelity [3] [28].

Proximity channeling between PebA and PebB is facilitated by transient protein-protein interactions that position the enzyme active sites in close proximity for optimal intermediate transfer [3] [18]. The key determinant for this interaction is the binding affinity differential between the two enzymes for 15,16-dihydrobiliverdin, with PebB demonstrating significantly higher affinity than PebA [3] [18]. This affinity gradient drives the directional transfer of the intermediate from the producing enzyme to the consuming enzyme [3].

Experimental evidence for proximity channeling includes fluorescence titration studies demonstrating enhanced binding affinity in the presence of 15,16-dihydrobiliverdin, on-column transfer assays showing direct intermediate transfer between immobilized enzymes, and the successful creation of a functional PebA-PebB fusion protein that exhibits PebS-like activity [18] [7]. The fusion protein approach provides compelling evidence that the two enzymes can function in close physical proximity while maintaining their individual catalytic capabilities [18].

The proximity channeling mechanism confers several metabolic advantages, including protection of the unstable intermediate from degradation, prevention of side reactions that could lead to alternative products, acceleration of overall pathway turnover, and maintenance of high local concentrations of intermediate near the recipient enzyme active site [3] [28]. These benefits are particularly important given the inherent instability of 15,16-dihydrobiliverdin and the need for rapid conversion to the final product [3] [18].

Metabolic Regulation of Phycoerythrobilin Production

The regulation of phycoerythrobilin biosynthesis involves complex interactions between environmental factors, cellular energy status, and developmental programs that coordinate pigment production with overall cellular metabolism [29] [30] [31]. Light quality represents the most significant environmental regulator, with green light specifically enhancing phycoerythrin and phycoerythrobilin production through chromatic adaptation responses [29] [32] [33].

Chromatic adaptation mechanisms involve photoreversible photoreceptor systems that respond to different light wavelengths and modulate the expression of phycobiliprotein genes accordingly [29] [30]. Green light pulses promote phycoerythrin gene expression and subsequent phycoerythrobilin biosynthesis, while red light has the opposite effect, favoring phycocyanin production [29]. These light-quality responses can be completely reversed by subsequent exposure to the complementary wavelength, indicating sophisticated photoreceptor-mediated regulation [29].

Light intensity also significantly influences phycoerythrobilin production, with low to moderate intensities generally favoring pigment biosynthesis over biomass accumulation [32] [33]. This relationship reflects the energy allocation strategies employed by photosynthetic organisms to optimize light-harvesting capacity under different irradiance conditions [32]. High light intensities can inhibit phycoerythrobilin synthesis, possibly as a photoprotective mechanism to prevent excess energy absorption [32] [33].

Nutrient availability, particularly nitrogen and sulfur status, profoundly affects phycoerythrobilin biosynthesis through both transcriptional and post-transcriptional mechanisms [30] [31]. Nitrogen limitation leads to rapid degradation of existing phycobiliproteins and cessation of new pigment synthesis, while sulfur limitation produces similar effects despite phycobiliproteins being poor sources of sulfur amino acids [30]. These responses likely reflect the cellular reallocation of resources during stress conditions [30].

Temperature and pH also influence phycoerythrobilin production through their effects on enzyme stability, activity, and substrate availability [34] [35]. Optimal production typically occurs under mesophilic conditions that balance enzyme activity with cellular metabolism [31]. pH fluctuations affect nutrient solubility, membrane transport, and enzyme protonation states, all of which can impact the efficiency of phycoerythrobilin biosynthesis [34].

Table 1: Basic Properties of Phycoerythrobilin

| Property | Value |

|---|---|

| Chemical Formula | C₃₃H₃₈N₄O₆ |

| Molecular Weight | 586.7 g/mol |

| CAS Registry Number | 18097-67-1 |

| Color | Pink/red |

| Absorption Maximum | ~550 nm |

| Chromophore Type | Linear tetrapyrrole bilin |

| Function | Light-harvesting chromophore in phycobiliproteins |

| Distribution | Cyanobacteria, red algae, cryptomonads, marine viruses |

Table 2: Ferredoxin-Dependent Bilin Reductases

| Enzyme | Full Name | EC Number | Reduction Type | Substrate | Product | Origin |

|---|---|---|---|---|---|---|

| PebA | 15,16-dihydrobiliverdin:ferredoxin oxidoreductase | 1.3.7.2 | 2-electron | Biliverdin IXα | 15,16-dihydrobiliverdin | Cyanobacteria |

| PebB | Phycoerythrobilin:ferredoxin oxidoreductase | 1.3.7.3 | 2-electron | 15,16-dihydrobiliverdin | Phycoerythrobilin | Cyanobacteria |

| PebS | Phycoerythrobilin synthase | 1.3.7.6 | 4-electron | Biliverdin IXα | Phycoerythrobilin | Marine viruses |

| PcyX | Phycoerythrobilin synthase (alternative) | 1.3.7.6 | 4-electron | Biliverdin IXα | Phycoerythrobilin | Marine phages |

Table 3: Key Biosynthetic Intermediates

| Compound | Chemical Formula | Role | Stability | Color |

|---|---|---|---|---|

| Heme | C₃₄H₃₂FeN₄O₄ | Starting substrate | Stable | Red |

| Biliverdin IXα | C₃₃H₃₄N₄O₆ | Common precursor for all phycobilins | Stable | Green |

| 15,16-dihydrobiliverdin | C₃₃H₃₆N₄O₆ | Intermediate in PEB biosynthesis | Unstable/labile | Violet |

| Phycoerythrobilin | C₃₃H₃₈N₄O₆ | Final product | Stable when protein-bound | Pink/red |

Table 4: Environmental and Regulatory Factors

| Factor | Effect on PEB Biosynthesis | Mechanism |

|---|---|---|

| Light Quality | Green light enhances phycoerythrin/PEB production | Chromatic adaptation response |

| Light Intensity | Low intensity often favors pigment production | Energy allocation regulation |

| Nutrient Availability | Nitrogen limitation reduces phycobiliprotein synthesis | Resource limitation and degradation |

| Temperature | Optimal around mesophilic conditions | Enzyme thermostability |

| pH | Affects enzyme activity and stability | Protonation state effects |

| Growth Phase | Active synthesis during exponential growth | Cell cycle regulation |

Table 5: Proximity Channeling Characteristics

| Aspect | Description |

|---|---|

| Mechanism Type | Proximity channeling |

| Key Enzymes | PebA and PebB |

| Intermediate Transferred | 15,16-dihydrobiliverdin (DHBV) |

| Binding Affinity Enhancement | Higher affinity of PebB for DHBV than PebA |

| Transfer Efficiency | Rapid transfer to prevent intermediate degradation |

| Advantage | Prevents loss of unstable intermediate, increases flux |